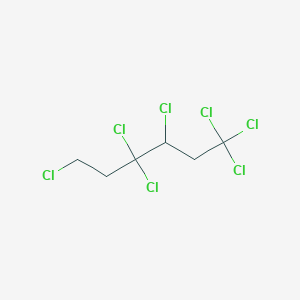![molecular formula C15H10N2O6 B14503124 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione CAS No. 64202-52-4](/img/structure/B14503124.png)
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is a compound known for its role as a protein crosslinker. It is used in various scientific research applications, particularly in the study of protein structures and interactions. This compound is characterized by its ability to react with amino groups in proteins, making it valuable in biochemical and biophysical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of solvents like DMSO, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amino groups in proteins, forming stable amide bonds.
Crosslinking Reactions: It is used as a crosslinker in protein studies, facilitating the formation of covalent bonds between protein molecules.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the study .
Major Products Formed
The major products formed from these reactions are crosslinked proteins and modified amino acids. These products are used in various biochemical and biophysical studies to understand protein structures and interactions .
Wissenschaftliche Forschungsanwendungen
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the study of protein structures and interactions.
Biology: Facilitates the study of protein-protein interactions and the identification of protein complexes.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione involves the formation of covalent bonds with amino groups in proteins. This crosslinking process stabilizes protein structures and facilitates the study of protein interactions. The compound primarily targets lysine residues in proteins, forming stable amide bonds that are resistant to hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker with similar properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties and potential therapeutic applications.
Azidoacetic acid NHS ester: Used in click chemistry applications for functionalizing amines and amino acids.
Uniqueness
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is unique due to its trifunctional crosslinking capability, which allows for the formation of stable covalent bonds with multiple protein molecules. This property makes it particularly valuable in the study of complex protein interactions and the development of advanced biochemical tools .
Eigenschaften
CAS-Nummer |
64202-52-4 |
|---|---|
Molekularformel |
C15H10N2O6 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-4-2-1-3-9(10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 |
InChI-Schlüssel |
MXMJSZVYLCMJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


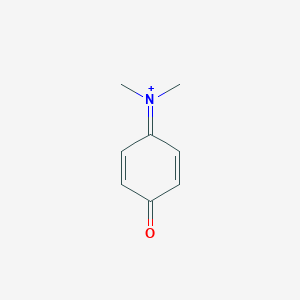
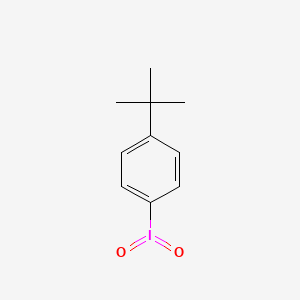
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

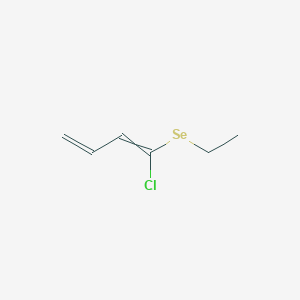
![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
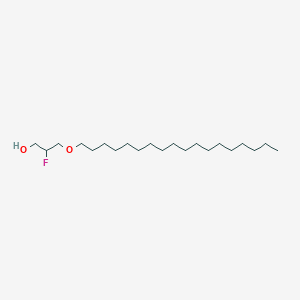
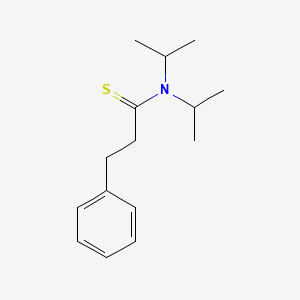
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
